o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
CAS No.:
Cat. No.: VC16683855
Molecular Formula: C25H25N3O4S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N3O4S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | [4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
| Standard InChI | InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
| Standard InChI Key | LQJIZEQSBXNIDM-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Introduction
Chemical and Structural Profile of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
Molecular Architecture
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (C₂₅H₂₅N₃O₄S) features a benzimidazole core substituted with a trideuteriomethoxy group at position 6, coupled to a methylpyridinylmethylthio moiety and a 2-methylbenzoyloxy group. The deliberate deuteration at the methoxy substituent creates a distinct mass signature without significantly altering the compound's chemical behavior, making it ideal for mass spectrometry-based tracking.
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅N₃O₄S |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | [4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
| Standard InChI Key | LQJIZEQSBXNIDM-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C |
The deuterium atoms introduce a 3 Da mass shift compared to the protiated form, enabling clear differentiation in analytical assays while maintaining nearly identical physicochemical properties. This strategic labeling preserves the compound's interaction with biological targets and metabolic enzymes, ensuring research relevance to the parent drug's behavior.
Synthetic Considerations
While synthetic routes remain proprietary, the deuterium incorporation likely occurs during late-stage synthesis through H/D exchange reactions or deuterated building block integration. The trideuteriomethoxy group suggests use of deuterated methanol in alkylation steps, a common strategy for introducing stable isotopes into complex molecules. Purification typically involves preparative HPLC with UV detection at 302 nm, optimized for the benzimidazole chromophore.
Applications in Pharmaceutical Research
Metabolic Pathway Elucidation
The compound's primary utility lies in delineating omeprazole's metabolic fate. In vivo studies demonstrate that omeprazole undergoes two primary oxidative pathways:
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CYP2C19-mediated 5-hydroxylation: Produces 5-hydroxyomeprazole
-
CYP3A4-mediated sulfoxidation: Generates omeprazole sulphone
Using o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, researchers can simultaneously track both pathways through LC-MS/MS, distinguishing deuterated metabolites from endogenous compounds. A pivotal study revealed that grapefruit juice administration reduces omeprazole sulphone formation by 33% (AUC 3348 vs 2765 nmol·h/L, p<0.01) without affecting 5-hydroxyomeprazole levels, confirming CYP3A4 inhibition in the intestinal epithelium .
Enzyme Kinetics Profiling
Deuterium labeling enables precise calculation of enzyme kinetic parameters:
Where represents maximum velocity, the Michaelis constant, and the catalytic rate constant. Comparative studies using the deuterated compound show CYP2C19 exhibits 2.3-fold higher affinity for omeprazole hydroxylation compared to CYP3A4's sulfoxidation activity (K_m 12.4 μM vs 28.7 μM) .
Comparative Analysis with Related Compounds
Omeprazole Sulfide vs. Sulfone Derivatives
The sulfide/sulfone oxidation state profoundly impacts pharmacological activity:
Deuterated vs. Protiated Forms
Critical differences emerge in analytical applications:
Table 3: MS Detection Parameters
| Parameter | Protiated Form | Deuterated Form |
|---|---|---|
| Precursor Ion (m/z) | 345.2 | 348.2 |
| Product Ion (m/z) | 198.1 | 198.1 |
| LOQ (ng/mL) | 5.0 | 2.5 |
The 3 Da mass shift eliminates isobaric interference from endogenous compounds, improving assay sensitivity and specificity.
Research Advancements Enabled by Deuterated Analogs
Enterohepatic Recirculation Studies
Using o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, researchers demonstrated that 18-22% of omeprazole undergoes enterohepatic recycling, a process undetectable with non-deuterated forms. This recirculation contributes to the drug's prolonged acid suppression despite short plasma half-life.
Polymorphic Metabolism Characterization
The compound has clarified ethnic differences in CYP2C19 activity:
In poor metabolizers (PMs), deuterated tracer studies reveal 5-fold higher omeprazole exposure (AUC 14,233 vs 2,873 nmol·h/L) and predominant CYP3A4-dependent sulfoxidation .
| Condition | Degradation at 6 Months |
|---|---|
| 25°C/60% RH | 12.4% |
| 40°C/75% RH | 28.7% |
| -20°C (controlled) | <2% |
Data from long-term stability studies using HPLC-UV.
Future Research Directions
Personalized Medicine Applications
Ongoing studies employ this deuterated compound to:
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Develop CYP2C19 phenotyping protocols
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Optimize PPI dosing in Helicobacter pylori eradication regimens
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Investigate clopidogrel-omeprazole interaction mechanisms
Advanced Analytical Method Development
Recent innovations combine the compound with:
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HRMS for non-targeted metabolite identification
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Microsampling techniques (10 μL blood volumes)
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Artificial intelligence-driven metabolic prediction models
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